molecular formula C24H63N13 B1167773 Polyethylenimine, ethylenediamine CAS No. 25987-06-8

Polyethylenimine, ethylenediamine

Cat. No.: B1167773
CAS No.: 25987-06-8
M. Wt: 533.8
InChI Key:
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Description

Polyethylenimine, ethylenediamine, is a polymer compound formed by the reaction of 1,2-ethanediamine and aziridine. This compound is known for its high amine density, which makes it highly reactive and versatile in various applications. It is commonly used in fields such as medicine, chemical engineering, and biotechnology due to its unique properties.

Preparation Methods

The synthesis of 1,2-ethanediamine, polymer with aziridine, involves the polymerization of aziridine with 1,2-ethanediamine. There are several methods for preparing this compound:

    Chemical Synthesis Method: This method involves reacting ethylenediamine with polyethyleneimine prepolymer under acidic conditions to generate polyethyleneimine.

    Continuous Reaction Method: In this method, ethylenediamine and polyethyleneimine prepolymer are added to a reactor simultaneously, and the reaction is carried out at high temperatures to obtain polyethyleneimine.

Chemical Reactions Analysis

Polyethylenimine, ethylenediamine, undergoes various chemical reactions due to its high amine density:

    Oxidation: The compound can undergo oxidation reactions, where the amine groups are oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the amine groups to their corresponding reduced forms.

    Substitution: The amine groups can participate in substitution reactions with various reagents, leading to the formation of substituted products.

Common reagents used in these reactions include acids, aldehydes, and anhydrides . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Polyethylenimine, ethylenediamine, has a wide range of scientific research applications:

    Non-Viral Gene Transfection: The compound is used in non-viral gene transfection, where it interacts with nucleic acids to facilitate their entry into cells.

    Nanomaterial Synthesis: It serves as a template and stabilizer for the synthesis of nanoparticles and nanomaterials.

    Drug Delivery Systems: The compound is used to prepare drug carriers to improve the adsorption, delivery, and release properties of drugs.

    Advanced Sensing Technologies: It is used in the synthesis of fluorescent coordination polymers for highly selective sensing of nitrophenol and copper ions.

    Functional Polymer Applications: The compound is used in the preparation of functionalized polymers for various chemical modifications.

Mechanism of Action

The mechanism of action of 1,2-ethanediamine, polymer with aziridine, involves nucleophilic addition of a tertiary amine within the polymer to an aziridinium, resulting in the formation of an unreactive quaternary amine . This interaction allows the compound to exert its effects by interacting with various enzymes, proteins, and other biomolecules.

Comparison with Similar Compounds

Polyethylenimine, ethylenediamine, can be compared with other similar compounds such as aziridines and azetidines. These compounds share similar polymerization chemistry and structural properties . 1,2-ethanediamine, polymer with aziridine, is unique due to its high amine density and versatility in various applications.

Similar Compounds

  • Aziridines
  • Azetidines

Properties

IUPAC Name

aziridine;ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H8N2.C2H5N/c3-1-2-4;1-2-3-1/h1-4H2;3H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFLOAOINZSFFAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN1.C(CN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25987-06-8
Record name Ethylenediamine-ethylenimine copolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25987-06-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID70948889
Record name Ethane-1,2-diamine--aziridine (1/1)
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Molecular Weight

103.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25987-06-8
Record name 1,2-Ethanediamine, polymer with aziridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025987068
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Record name 1,2-Ethanediamine, polymer with aziridine
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethane-1,2-diamine--aziridine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70948889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-Ethanediamine, polymer with aziridine
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